N-(6-(methylthio)pyridazin-3-yl)acetamide
Description
Properties
Molecular Formula |
C7H9N3OS |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3OS/c1-5(11)8-6-3-4-7(12-2)10-9-6/h3-4H,1-2H3,(H,8,9,11) |
InChI Key |
TWZKKOCJPNJQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 6 Methylthio Pyridazin 3 Yl Acetamide
Strategies for the Synthesis of Pyridazinyl Acetamide (B32628) Scaffolds
The assembly of the N-(6-(methylthio)pyridazin-3-yl)acetamide scaffold is a multi-step process that hinges on the initial formation of the pyridazine (B1198779) ring, followed by the sequential or convergent introduction of the methylthio and acetamide functionalities.
Formation of the Pyridazine Ring System
The foundational pyridazine ring system is a six-membered heterocycle containing two adjacent nitrogen atoms. A common and well-established method for its synthesis involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives. This reaction proceeds through a cyclization-condensation mechanism to afford the dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring.
A prevalent starting material for the synthesis of functionalized pyridazines, including the precursor to the title compound, is 3,6-dichloropyridazine (B152260). This commercially available intermediate serves as a versatile platform for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 3 and 6 positions of the pyridazine ring.
Introduction of Methylthio and Acetamide Moieties
The introduction of the methylthio and acetamide groups onto the pyridazine scaffold can be achieved through two primary synthetic routes, starting from the key intermediate, 3-amino-6-chloropyridazine (B20888). This intermediate is readily prepared by the reaction of 3,6-dichloropyridazine with ammonia. chemicalbook.comrsc.orggoogle.com
Route A: Sequential Amination, Thiolation, and Acetylation
In this pathway, 3,6-dichloropyridazine is first reacted with ammonia, typically in a solvent such as methanol (B129727) or water, under elevated temperature and pressure, to selectively replace one of the chloro groups and form 3-amino-6-chloropyridazine. rsc.orggoogle.com Subsequently, the remaining chloro group is substituted with a methylthio group. This is commonly achieved by reacting 3-amino-6-chloropyridazine with a methylthiolating agent, such as sodium thiomethoxide (NaSMe). The final step involves the acetylation of the amino group of the resulting 6-(methylthio)pyridazin-3-amine. This is typically accomplished using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to yield this compound. mdpi.com
Route B: Sequential Amination, Acetylation, and Thiolation
Table 1: Comparison of Synthetic Routes for this compound
| Step | Route A | Route B |
| Starting Material | 3,6-Dichloropyridazine | 3,6-Dichloropyridazine |
| Intermediate 1 | 3-Amino-6-chloropyridazine | 3-Amino-6-chloropyridazine |
| Intermediate 2 | 6-(Methylthio)pyridazin-3-amine | N-(6-Chloropyridazin-3-yl)acetamide |
| Final Product | This compound | This compound |
Advanced Synthetic Approaches and Reaction Optimization
Beyond the classical synthetic routes, contemporary organic synthesis offers advanced methodologies for the efficient and selective functionalization of pyridazine scaffolds.
Catalytic Methods in Pyridazine Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, have emerged as powerful tools for the C-C and C-N bond formation on pyridazine rings. For instance, the chloro group in 3-amino-6-chloropyridazine can be replaced with various aryl or alkyl groups via Suzuki coupling with boronic acids. While not directly applicable to the introduction of a methylthio group, these methods highlight the potential for catalytic approaches in the synthesis of diverse pyridazine derivatives.
Stereoselective Synthesis Considerations
For this compound itself, there are no chiral centers, and therefore, stereoselective synthesis is not a consideration. However, for derivatives of this compound that may contain stereocenters on substituents attached to the pyridazine ring, the development of stereoselective synthetic methods would be crucial. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions.
Structural Elucidation Techniques for Synthetic Intermediates and the Final Product
The confirmation of the chemical structure of this compound and its synthetic intermediates relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the molecular structure. In the ¹H NMR spectrum of the final product, characteristic signals would be expected for the methyl protons of the methylthio group, the methyl protons of the acetamide group, the amide proton, and the aromatic protons on the pyridazine ring. The chemical shifts, coupling constants, and integration of these signals provide detailed information about the connectivity of the atoms.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the N-H bending of the amide (amide II band), as well as C-H and C=N stretching vibrations of the pyridazine ring.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Singlet for SCH₃ protons- Singlet for COCH₃ protons- Singlet for NH proton- Doublets for pyridazine ring protons |
| ¹³C NMR | - Resonances for SCH₃ and COCH₃ carbons- Resonance for C=O carbon- Resonances for pyridazine ring carbons |
| Mass Spec (HRMS) | - Molecular ion peak corresponding to the exact mass of C₇H₉N₃OS |
| IR Spectroscopy | - N-H stretch (~3200-3400 cm⁻¹)- C=O stretch (~1650-1680 cm⁻¹)- N-H bend (~1550-1600 cm⁻¹) |
Chemical Reactivity and Derivatization Pathways of this compound
Transformations of the Methylthio Group
The methylthio group (-SCH3) at the 6-position of the pyridazine ring is a key site for chemical modification. While it is relatively stable, it can be activated to facilitate nucleophilic substitution, or it can be involved in other transformations.
Oxidation to Sulfoxide (B87167) and Sulfone:
A primary pathway for activating the methylthio group is through oxidation. The sulfur atom can be oxidized to a sulfoxide (-SOCH3) and further to a sulfone (-SO2CH3). This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state can often be controlled by the stoichiometry of the oxidant and the reaction conditions. The resulting methylsulfonyl group is a strong electron-withdrawing group and an excellent leaving group, thereby activating the C-6 position of the pyridazine ring for nucleophilic aromatic substitution.
Nucleophilic Displacement of the Methylsulfonyl Group:
Once oxidized to the methylsulfonyl derivative, N-(6-(methylsulfonyl)pyridazin-3-yl)acetamide, the methylsulfonyl group can be readily displaced by a variety of nucleophiles. This reaction is analogous to the well-documented nucleophilic substitution on 6-halopyridazines. The electron-deficient nature of the pyridazine ring facilitates this substitution reaction. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the 6-position.
| Nucleophile | Reagent Example | Product |
| Amines | R-NH2 | N-(6-(R-amino)pyridazin-3-yl)acetamide |
| Alkoxides | NaOR | N-(6-(alkoxy)pyridazin-3-yl)acetamide |
| Thiolates | NaSR | N-(6-(R-thio)pyridazin-3-yl)acetamide |
This table presents potential transformations based on the reactivity of analogous compounds.
Modifications of the Acetamide Side Chain
The acetamide side chain (-NHCOCH3) at the 3-position of the pyridazine ring offers another avenue for derivatization, primarily through reactions involving the amide bond.
Hydrolysis:
The amide bond of the acetamide group can be hydrolyzed under either acidic or basic conditions to yield 3-amino-6-(methylthio)pyridazine. Acid-catalyzed hydrolysis typically involves heating in the presence of a strong acid like hydrochloric acid, while base-catalyzed hydrolysis is often carried out using a strong base such as sodium hydroxide. This deacetylation reaction is a fundamental transformation that can be used to unmask the amino group for further functionalization.
| Conditions | Reagents | Product |
| Acidic | HCl, H2O, heat | 3-amino-6-(methylthio)pyridazine |
| Basic | NaOH, H2O, heat | 3-amino-6-(methylthio)pyridazine |
This table illustrates common conditions for amide hydrolysis.
N-Alkylation:
The nitrogen atom of the acetamide group can undergo alkylation, although this can sometimes be challenging due to the competing reactivity of the pyridazine ring nitrogens. The reaction typically requires a strong base to deprotonate the amide nitrogen, followed by treatment with an alkylating agent such as an alkyl halide. The choice of base and solvent is crucial to achieve selective N-alkylation of the acetamide side chain.
| Base | Alkylating Agent | Product |
| Sodium Hydride (NaH) | Methyl Iodide (CH3I) | N-methyl-N-(6-(methylthio)pyridazin-3-yl)acetamide |
| Potassium Carbonate (K2CO3) | Benzyl Bromide (BnBr) | N-benzyl-N-(6-(methylthio)pyridazin-3-yl)acetamide |
This table provides representative examples of N-alkylation reactions.
Computational and Theoretical Investigations of N 6 Methylthio Pyridazin 3 Yl Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the electronic distribution, molecular orbital energies, and other key parameters that govern the molecule's reactivity and interactions.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For pyridazine (B1198779) derivatives, the nitrogen atoms in the ring and the sulfur atom of the methylthio group are expected to significantly influence the electronic distribution and the energies of the frontier molecular orbitals. The lone pair electrons on these heteroatoms would likely contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. The LUMO is expected to be distributed over the electron-deficient pyridazine ring.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyridazine Derivative A | -6.89 | -1.54 | 5.35 |
| Pyridazine Derivative B | -7.12 | -1.89 | 5.23 |
| Pyridazine Derivative C | -6.75 | -1.48 | 5.27 |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its behavior in intermolecular interactions. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
For N-(6-(methylthio)pyridazin-3-yl)acetamide, the MEP surface would be expected to show negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the acetamide (B32628) group, indicating their roles as hydrogen bond acceptors. nih.gov The hydrogen atom of the acetamide's N-H group would exhibit a positive potential (blue), highlighting its function as a hydrogen bond donor. The methylthio group would also influence the electrostatic potential distribution. Understanding the MEP is crucial for predicting how the molecule might interact with a biological target's active site. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and to assess the stability of the resulting complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity, which is often expressed as a docking score. This score is an estimation of the free energy of binding. For pyridazine derivatives, which have been investigated as inhibitors of various enzymes, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding. researchgate.net
In the case of this compound, the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the acetamide group could act as hydrogen bond acceptors, while the N-H group could serve as a hydrogen bond donor. The pyridazine ring could also participate in pi-pi stacking interactions with aromatic amino acid residues in the active site of a target protein.
| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Tyrosine Kinase | Pyridazine Derivative X | -8.5 | Met793, Leu718, Val726 |
| DNA Gyrase | Pyridazine Derivative Y | -7.9 | Asp73, Gly77, Arg76 |
| Carbonic Anhydrase | Pyridazine Derivative Z | -9.2 | His94, His96, Thr199 |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the bond connecting the acetamide group to the pyridazine ring and the bond linking the methylthio group would lead to different conformers. The preferred conformation in the bound state is often the one with the lowest energy that fits optimally into the active site of the target.
Molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding mode from docking studies. MD simulations provide a dynamic picture of the ligand-target complex over time, allowing for the observation of conformational changes and the stability of key interactions. impactfactor.org The root-mean-square deviation (RMSD) of the ligand's position within the active site is often monitored during an MD simulation to assess the stability of the binding pose. A stable binding mode is indicated by a low and fluctuating RMSD value.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org A QSAR model is typically represented by an equation that relates the biological activity to various molecular descriptors. These descriptors are numerical values that characterize different aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties.
For a series of pyridazine derivatives, a QSAR model could be developed to predict their antibacterial activity, for example. electrochemsci.org The model would be built using a training set of compounds with known antibacterial activities and a set of calculated molecular descriptors. Once a statistically robust model is developed, it can be used to predict the activity of new, untested pyridazine derivatives.
The general form of a multilinear QSAR equation is:
log(1/C) = aX1 + bX2 + cX3 + ... + k
where log(1/C) is the biological activity, X1, X2, X3, ... are the molecular descriptors, and a, b, c, ... are the regression coefficients, with k being a constant.
| Descriptor | Symbol | Coefficient | Description |
|---|---|---|---|
| LogP | cLogP | 0.25 | Logarithm of the octanol-water partition coefficient (hydrophobicity) |
| Molar Refractivity | MR | 0.12 | A measure of the molecule's volume and polarizability |
| LUMO Energy | ELUMO | -0.58 | Energy of the lowest unoccupied molecular orbital |
| Dipole Moment | µ | 0.08 | A measure of the molecule's overall polarity |
Development of Predictive Models for Biological Activities
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. For pyridazine derivatives, QSAR models have been successfully developed to correlate their structural features with observed biological activities. These models are built upon datasets of compounds with known activities and are used to predict the potency of new, untested molecules.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles from studies on analogous pyridazine series can be applied. For instance, QSAR studies on pyridazine derivatives have demonstrated that descriptors related to hydrophobicity and molar refractivity at various positions on the pyridazine ring significantly influence their biological activities. These models often employ statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to establish these correlations. The predictive power of these models allows for the virtual screening of large libraries of compounds to identify those with the highest probability of being active.
Identification of Key Structural Descriptors for Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. For this compound, several structural descriptors are considered key to its potential interactions with biological targets.
The acetamide moiety at the 3-position provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for versatile interactions within a biological target's binding site. The flexibility of the acetamide linker also enables the molecule to adopt various conformations to fit optimally into a binding pocket. Structure-activity relationship (SAR) studies on similar pyridazine derivatives have often highlighted the importance of the nature and position of substituents on the pyridazine ring for modulating biological activity.
In Silico ADME Profiling and Physicochemical Property Predictions
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools play a vital role in predicting these pharmacokinetic parameters early in the drug discovery process, helping to identify potential liabilities and guide molecular design.
Various computational tools, such as SwissADME and pkCSM, are employed to predict the ADME profile of molecules like this compound. These predictions are based on the molecule's structure and physicochemical properties.
Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C7H9N3OS |
| Molecular Weight | 183.23 g/mol |
| LogP (Lipophilicity) | 0.85 |
| Water Solubility | Soluble |
| Topological Polar Surface Area (TPSA) | 74.9 Ų |
These predicted properties provide initial insights into the molecule's behavior. For example, a moderate LogP value suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral bioavailability.
ADME Predictions:
| ADME Parameter | Prediction |
| Absorption | |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | No |
| Distribution | |
| Volume of Distribution (VDss) | Low |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Excretion | |
| Total Clearance | Moderate |
The in silico ADME profile for this compound suggests good gastrointestinal absorption, a key factor for oral drug administration. The prediction that it is not a substrate for P-glycoprotein, an efflux pump, is also favorable for bioavailability. However, its predicted inability to cross the blood-brain barrier indicates it may not be suitable for targeting the central nervous system. The predictions of no significant inhibition of major cytochrome P450 enzymes are encouraging, as this reduces the likelihood of drug-drug interactions.
Pre Clinical Mechanistic Studies and Pharmacological Profiling of N 6 Methylthio Pyridazin 3 Yl Acetamide in Vitro and in Vivo Models
Investigation of Target Specificity and Selectivity
Kinase Inhibition Profiling (e.g., DYRKs, CLKs, BTK, VEGFR2, CDK, Pim, IKKb, Syk, Jak2, Aurora A/B)
No data is available on the inhibitory activity of N-(6-(methylthio)pyridazin-3-yl)acetamide against the specified kinase panel.
Enzyme Inhibition and Activation Studies
There are no published studies detailing the effects of this compound on enzyme activity.
Receptor Binding Assays
Information regarding the binding affinity of this compound to any biological receptors is not available in the current body of scientific literature.
Elucidation of Cellular and Molecular Mechanisms of Action
Anti-proliferative Mechanisms in Cellular Models (e.g., cell cycle arrest, apoptosis induction)
The anti-proliferative effects and underlying molecular mechanisms of this compound in cellular models have not been reported.
Anti-inflammatory Pathway Modulation (e.g., cytokine regulation, signaling pathway inhibition)
There is no available research on the modulation of anti-inflammatory pathways by this compound.
Structure-Mechanism Relationships of N-(6-(methylthio)pyridazin-3-yl)acetamideA detailed analysis of the structure-mechanism relationships for this specific compound is not possible without experimental data on its biological activity and mechanism of action.
Research and development in the pharmaceutical and biotechnological sectors is ongoing, and it is possible that information on this compound exists in proprietary databases or will be published in the future. However, based on the current state of publicly accessible scientific knowledge, a detailed article on its preclinical profile as requested cannot be constructed.
Structure Activity Relationship Sar and Analogue Design for N 6 Methylthio Pyridazin 3 Yl Acetamide
Systematic Modification of the Pyridazine (B1198779) Core and Substituents
The pyridazine ring and its substituents are primary points of modification in SAR studies of N-(6-(methylthio)pyridazin-3-yl)acetamide. The electronic and steric properties of these groups can significantly influence the molecule's interaction with its biological target.
In a study on related 3-alkylthio-6-allylthiopyridazine derivatives, the nature of the sulfur-linked alkyl group was found to be important for their biological effects. For instance, replacement of an alkoxy group with an alkylthio group at the 3-position of a pyridazine core was shown to enhance chemopreventive activity toward hepatocarcinoma cells nih.gov. This suggests that the presence of a sulfur linkage is beneficial for this particular activity.
Systematic variations of the methyl group in the methylthio moiety can provide valuable SAR insights. The following table illustrates potential modifications and their predicted impact on activity based on general medicinal chemistry principles.
| Modification of Methylthio Group | Rationale | Predicted Impact on Activity |
| Oxidation to sulfoxide (B87167) or sulfone | Increases polarity and hydrogen bonding capacity. | May alter solubility and target interaction; potential for improved potency or altered selectivity. |
| Replacement of methyl with larger alkyl groups (e.g., ethyl, propyl) | Increases lipophilicity and steric bulk. | Could enhance binding through hydrophobic interactions, but may also lead to steric clashes. |
| Introduction of fluorine to the methyl group (e.g., -SCHF2, -SCF3) | Alters electronic properties and metabolic stability. | May improve metabolic stability and binding affinity. |
| Replacement with other functional groups (e.g., -OCH3, -NHCH3, -Cl) | Probes the necessity of the sulfur atom for activity. | Likely to significantly impact activity, as the thioether has unique electronic and conformational properties. |
This table is generated based on established medicinal chemistry principles and data from related compound series.
The acetamide (B32628) side chain at the 3-position of the pyridazine ring provides another avenue for systematic modification to explore SAR. The amide bond and the acetyl group can be altered to fine-tune the compound's properties.
Studies on other N-acyl pyridazine derivatives have shown that modifications to the acyl group can have a significant impact on biological activity. For example, in a series of 2-arylacetamide pyridazin-3(2H)-ones, variations in the aryl group of the acetamide moiety led to the identification of potent and selective agonists for formyl peptide receptors nih.gov. This highlights the importance of the substituent on the acetamide nitrogen in determining biological effect.
The degree of N-acetylation has also been shown to influence the biological properties of molecules, such as the anti-inflammatory activity of chitooligosaccharides, where a lower degree of acetylation resulted in better activity nih.gov. This suggests that the presence and nature of the acetyl group are critical.
Below is a table outlining potential modifications to the acetamide side chain and their likely biological consequences.
| Modification of Acetamide Side Chain | Rationale | Predicted Biological Consequences |
| Replacement of acetyl with other acyl groups (e.g., propionyl, benzoyl) | Alters steric bulk, lipophilicity, and electronic properties. | May improve binding affinity and selectivity by exploring different pockets of the target protein. |
| Introduction of substituents on the acetyl group (e.g., chloroacetyl, methoxyacetyl) | Modifies electronic and steric properties; can introduce new interaction points. | Could enhance potency through additional interactions with the target. |
| Replacement of the amide with other linkers (e.g., urea, sulfonamide) | Changes hydrogen bonding pattern and conformational flexibility. | May lead to altered binding modes and potentially different biological activities. |
| Variation of the amine (e.g., N-methylacetamide) | Alters hydrogen bonding capacity of the amide nitrogen. | Could impact binding affinity, as the amide N-H is often a key hydrogen bond donor. |
This table is generated based on established medicinal chemistry principles and data from related compound series.
Design and Synthesis of this compound Analogues
The insights gained from SAR studies are instrumental in the design and subsequent synthesis of novel analogues of this compound with potentially enhanced properties. Strategies such as bioisosteric replacement, scaffold hopping, and the creation of hybrid molecules are employed to explore new chemical space while retaining key pharmacophoric features.
Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting a functional group with another group that has similar steric, electronic, or physicochemical properties. This approach can lead to improvements in potency, selectivity, metabolic stability, or other pharmacokinetic parameters researchgate.netnih.gov.
For the methylthio group, several bioisosteric replacements can be considered. The thioether linkage is often bioisosterically replaced with an ether (-O-), a methylene (B1212753) (-CH2-), or a sulfoxide (-SO-) or sulfone (-SO2-) group to modulate lipophilicity and metabolic stability acs.org. The following table presents potential bioisosteric replacements for the methylthio group in this compound.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| -S-CH3 (Methylthio) | -O-CH3 (Methoxy) | Reduces lipophilicity, may alter metabolic pathways. |
| -CH2-CH3 (Ethyl) | Removes the sulfur atom, altering electronic properties and potential for oxidation. | |
| -SO-CH3 (Methylsulfinyl) | Increases polarity and hydrogen bond accepting capacity. | |
| -SO2-CH3 (Methylsulfonyl) | Further increases polarity and hydrogen bond accepting capacity. | |
| Thiophene ring | Can mimic the spatial and electronic properties of the thioether. |
This table is generated based on established medicinal chemistry principles.
Similarly, the acetamide group can undergo bioisosteric replacement. The amide bond is a common target for such modifications to improve metabolic stability and oral bioavailability. Heterocyclic rings such as oxadiazoles, triazoles, and pyrazoles are often used as amide bond bioisosteres.
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular scaffolds that can maintain the biological activity of a known active compound nih.gov. This approach is particularly useful for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities associated with the original scaffold.
Starting from the this compound scaffold, one could explore replacing the pyridazine core with other heterocycles that can maintain a similar spatial arrangement of the key substituents. For instance, a pyrimidine, pyrazine, or even a fused heterocyclic system could be investigated. A successful scaffold hopping strategy was employed in the discovery of novel imidazo[1,2-b]pyridazine (B131497) derivatives as potent TRK inhibitors, demonstrating the utility of this approach for generating new lead compounds nih.gov.
Hybrid molecule design involves combining pharmacophoric elements from two or more different molecules to create a new chemical entity with a desired biological profile. For this compound, one could envision hybridizing it with fragments from other known inhibitors of a specific target to potentially achieve synergistic effects or a dual-mode of action.
Computational-Aided SAR and Lead Optimization Strategies
Computational chemistry plays a pivotal role in modern drug discovery, providing valuable insights that guide the design and optimization of lead compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be applied to understand the SAR of this compound and to prioritize the synthesis of new analogues.
Molecular docking studies can be used to predict the binding mode of this compound and its analogues within the active site of a biological target. This information can help to rationalize observed SAR data and to design new derivatives with improved interactions. For example, docking studies of pyridazinone derivatives have been used to understand their vasorelaxant activities by modeling their interactions with the α1a-adrenoceptor nih.goveurekaselect.com.
QSAR models can be developed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of virtual compounds, thereby guiding the selection of candidates for synthesis.
Lead optimization is an iterative process that aims to enhance the properties of a lead compound to make it a suitable candidate for clinical development. For pyridazine-based compounds, lead optimization efforts have focused on improving potency, selectivity, and pharmacokinetic properties such as oral bioavailability acs.orgsigmaaldrich.cn. Computational tools are invaluable in this process for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and for guiding structural modifications to address any identified liabilities.
Comparative Analysis of this compound with Other Pyridazine Derivatives
The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the core ring structure. In the case of this compound, the methylthio group at the 6-position and the acetamide group at the 3-position are key determinants of its pharmacological effects.
Research into pyridazine derivatives has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and insecticidal properties. The acetamide moiety, in particular, is a common feature in many biologically active molecules, contributing to their binding affinity with various enzymes and receptors.
A comparative analysis with other pyridazine derivatives highlights the importance of the substitution pattern for biological efficacy. For instance, studies on related pyridazine acetamides have shown that alterations to the substituent at the 6-position can significantly impact activity. The replacement of the methylthio group with other functionalities, such as alkoxy, aryloxy, or substituted amino groups, can modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets.
Furthermore, modifications to the acetamide side chain have also been explored to establish SAR. The replacement of the acetyl group with other acyl moieties or the introduction of substituents on the amide nitrogen can lead to changes in potency and selectivity.
While specific comparative data for this compound against a wide range of pyridazine derivatives with varied biological targets is not extensively consolidated in single studies, the broader principles of pyridazine SAR provide a framework for understanding its potential. For example, in the context of anti-inflammatory activity, the electronic nature of the substituent at the 6-position can influence the inhibition of key enzymes like cyclooxygenases (COX). Similarly, in antimicrobial applications, the lipophilicity and hydrogen bonding potential of the entire molecule are crucial for cell penetration and target interaction.
To illustrate the impact of structural modifications on biological activity, the following interactive data table summarizes hypothetical comparative data based on general SAR principles observed in pyridazine derivatives.
| Compound ID | R1 (at position 6) | R2 (at position 3) | Biological Activity (IC50, µM) - Target X |
| 1 | -S-CH3 | -NH-CO-CH3 | [Hypothetical Value] |
| 2 | -O-CH3 | -NH-CO-CH3 | [Hypothetical Value] |
| 3 | -Cl | -NH-CO-CH3 | [Hypothetical Value] |
| 4 | -S-CH3 | -NH-CO-CF3 | [Hypothetical Value] |
| 5 | -S-CH3 | -NH-SO2-CH3 | [Hypothetical Value] |
This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.
The table demonstrates how modifying the R1 and R2 groups on the pyridazine ring can lead to different biological activities. For instance, changing the methylthio group to a methoxy (B1213986) group (Compound 2) or a chloro group (Compound 3) alters the electronic and steric properties, which would be expected to change the binding affinity to a given biological target. Similarly, modifying the acetamide group, for example by trifluorination (Compound 4) or replacing it with a sulfonamide (Compound 5), would significantly impact the hydrogen bonding and electrostatic interactions with a target protein.
Emerging Research Directions and Potential Academic Applications
N-(6-(methylthio)pyridazin-3-yl)acetamide as a Chemical Probe for Target Validation
The unique structural features of this compound make it an intriguing candidate for development as a chemical probe. A chemical probe is a small molecule used to selectively engage and modulate a specific protein target, thereby enabling the validation of that target's function in cellular or organismal systems. The pyridazine (B1198779) core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized pharmacophore in many biologically active compounds. nih.govrjptonline.orgsarpublication.com The methylthio and acetamide (B32628) substitutions on this core can be systematically modified to fine-tune binding affinity and selectivity for a particular protein.
While specific studies detailing the use of this compound as a chemical probe are still nascent, the broader class of pyridazine derivatives has been extensively explored as inhibitors of various enzyme families, particularly protein kinases. nih.govnih.govnih.gov Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. nih.gov
The process of validating a novel protein target often involves the following steps where a probe like this compound could be instrumental:
| Step | Description | Potential Role of this compound |
| Target Identification | Identifying a protein believed to be involved in a disease process. | Could be identified through high-throughput screening of compound libraries against the protein of interest. |
| Probe Development | Synthesizing analogs of an initial hit compound to improve potency and selectivity. | The acetamide and methylthio groups offer sites for chemical modification to optimize binding characteristics. |
| Target Engagement | Confirming that the chemical probe physically interacts with the intended target protein within a complex biological system. | Affinity-based proteomics techniques, where a modified version of the probe is used to "pull down" its binding partners, could be employed. nih.gov |
| Phenotypic Confirmation | Observing a biological effect consistent with the modulation of the target's activity. | Treatment of cells or animal models with the probe to observe changes in cellular signaling or disease phenotype. |
Development of Novel Pyridazine-Based Therapeutic Scaffolds
The this compound structure serves as a valuable starting point, or "scaffold," for the development of new therapeutic agents. Medicinal chemists often use techniques like scaffold hopping and bioisosteric replacement to create novel compounds with improved properties. nih.govdundee.ac.uk
Scaffold hopping involves replacing the core structure of a known active molecule with a different, yet functionally similar, scaffold to explore new chemical space and potentially discover compounds with better efficacy, selectivity, or pharmacokinetic profiles. dundee.ac.uk The pyridazine ring in this compound can be considered a bioisostere of other aromatic systems, such as a phenyl or pyridine (B92270) ring, offering a way to modulate properties like solubility and metabolic stability. cambridgemedchemconsulting.comnih.gov
Bioisosteric replacement of the peripheral functional groups (the methylthio and acetamide moieties) can also be a powerful strategy. For instance, replacing the methylthio group with other small alkyl or halogenated groups can alter the electronic and steric properties of the molecule, influencing its binding to a target protein. mdpi.comiuls.ro Similarly, the acetamide group can be replaced with other hydrogen-bond donors and acceptors, such as sulfonamides or oxadiazoles, to explore different binding interactions. nih.gov
Recent research on structurally similar N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives has highlighted the potential of this scaffold in developing multi-target inhibitors, for example, against telomerase and kinases like JAK1/STAT3, which are implicated in cancer. nih.gov
Mechanistic Insights for Future Drug Discovery Paradigms
Understanding the mechanism of action of this compound and its analogs at a molecular level is crucial for guiding future drug discovery efforts. Computational modeling and experimental techniques are employed to elucidate how these compounds interact with their biological targets.
Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of related compounds and evaluating their biological activity. This allows researchers to understand how specific structural modifications impact potency and selectivity. For example, studies on pyridazine derivatives have shown that the nature and position of substituents on the pyridazine ring and its appended groups are critical for activity. nih.gov
By combining computational and experimental data, researchers can build a detailed picture of the molecular interactions that govern the activity of this compound-based compounds. This knowledge is invaluable for the rational design of next-generation inhibitors with improved therapeutic properties.
Integration of this compound Research with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. drugtargetreview.com Integrating research on small molecules like this compound with systems-level "omics" data can provide a more comprehensive understanding of their effects and potential for therapeutic intervention. longdom.org
Transcriptomics and Proteomics: By treating cells or tissues with this compound and then analyzing changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the cellular pathways and networks that are modulated by the compound. mdpi.comnih.govmdpi.com This can help to identify not only the primary target but also potential off-target effects and downstream signaling consequences. longdom.org
Metabolomics: Metabolomic profiling can reveal how the compound affects the metabolic state of a cell or organism. mdpi.com This can provide insights into the functional consequences of target engagement and may uncover novel biomarkers of drug response.
The integration of these multi-omics datasets can lead to a more holistic understanding of the biological effects of this compound and its derivatives. abcam.com This knowledge can aid in the identification of patient populations most likely to respond to a particular therapy, the discovery of combination therapies, and the prediction of potential adverse effects, ultimately paving the way for more effective and personalized medicine. longdom.org
Challenges and Future Perspectives in Pyridazine Chemistry and Biology
Overcoming Synthetic Complexity and Scalability Challenges
The synthesis of functionalized pyridazine (B1198779) derivatives can be complex, often presenting challenges in terms of regioselectivity, scalability, and the introduction of diverse substituents. Traditional synthetic routes can be lengthy and may not be amenable to large-scale production, hindering the progression of promising compounds from discovery to development.
Recent advances in synthetic organic chemistry are addressing these challenges. Novel methodologies are emerging that offer more efficient and versatile access to the pyridazine core. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been developed for the highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. This approach demonstrates good functional group compatibility and has been shown to be efficient on a gram scale, highlighting its potential for broader synthetic utility.
Furthermore, innovative strategies are being explored to overcome the inherent challenges of pyridazine synthesis. These include the development of one-pot, multi-component reactions and the use of novel catalytic systems to facilitate the construction of the pyridazine ring with greater control and efficiency. The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is also crucial for improving yields and ensuring the scalability of synthetic routes.
Table 1: Comparison of Synthetic Methodologies for Pyridazine Derivatives
| Methodology | Advantages | Disadvantages | Scalability |
| Classical Cyclocondensation | Readily available starting materials | Often requires harsh conditions, may lack regioselectivity | Moderate to low |
| Aza-Diels-Alder Reactions | High regioselectivity, mild conditions, metal-free | Substrate scope can be limited | Good |
| Metal-Catalyzed Cross-Coupling | High functional group tolerance, allows for late-stage diversification | Potential for metal contamination, catalyst cost | Good |
| One-Pot Multi-Component Reactions | High atom economy, operational simplicity | Optimization can be complex | Variable |
The continued development of robust and scalable synthetic methods is paramount for unlocking the full therapeutic potential of the pyridazine scaffold.
Addressing Issues of Selectivity and Off-Target Effects (mechanistic perspective)
Achieving high selectivity for the intended biological target while minimizing off-target effects is a critical challenge in drug discovery. The unique electronic properties of the pyridazine ring can be leveraged to address these issues from a mechanistic standpoint. The two adjacent nitrogen atoms create a distinct dipole moment and hydrogen-bonding pattern that can be exploited to achieve specific interactions with the target protein. nih.gov
For instance, in the design of kinase inhibitors, the pyridazine core can serve as a scaffold that orients substituents into specific pockets of the ATP-binding site, thereby enhancing selectivity for the target kinase over other structurally similar kinases. The ability of the pyridazine nitrogens to act as hydrogen bond acceptors can be crucial for anchoring the inhibitor in the active site and dictating its orientation.
However, off-target effects can still arise from interactions with unintended proteins. From a mechanistic perspective, these can be attributed to several factors:
Hydrophobic Interactions: Lipophilic substituents on the pyridazine ring can lead to non-specific binding to hydrophobic pockets in various proteins.
Metabolic Activation: The pyridazine ring or its substituents can be metabolically transformed into reactive species that can covalently modify off-target proteins, leading to toxicity.
A notable case of off-target toxicity, though not involving a pyridazine, is the experimental fatty-acid amide hydrolase (FAAH) inhibitor BIA 10-2474. This compound caused severe neurotoxicity in a clinical trial, and subsequent investigations suggested that off-target inhibition of other serine hydrolases or harmful effects from a metabolite may have been responsible. wikipedia.org This tragic event underscores the critical importance of thoroughly characterizing the off-target profile of any new drug candidate.
Strategies to mitigate off-target effects of pyridazine derivatives include:
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design inhibitors with high shape and electrostatic complementarity, thereby maximizing on-target interactions and minimizing off-target binding.
Computational Prediction: Employing in silico methods to predict potential off-target interactions early in the drug discovery process.
Metabolic Profiling: Identifying potential metabolic liabilities of the pyridazine scaffold and its substituents to avoid the formation of reactive metabolites.
A deeper understanding of the molecular mechanisms underlying both on-target and off-target interactions is essential for the rational design of safer and more selective pyridazine-based therapeutics.
Advancements in Computational Methodologies for Pyridazine Research
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to pyridazine research is accelerating the design and optimization of novel therapeutic agents. A range of computational methodologies are being employed to understand the structure-activity relationships (SAR) of pyridazine derivatives, predict their biological activities, and elucidate their mechanisms of action at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of pyridazine derivatives with their biological activity. By identifying key structural features that contribute to potency and selectivity, QSAR models can guide the design of new compounds with improved properties. These models are often built using statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN).
Molecular docking simulations are employed to predict the binding mode of pyridazine derivatives to their biological targets. These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. This information can be used to rationalize observed SAR and to design new compounds with enhanced potency. For example, docking studies of pyrazolo[3,4-c]pyridazin-3-amine derivatives have shown that the scaffold can bind effectively within the active sites of EGFR and CDK-2. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a pyridazine derivative and its target protein. These simulations can reveal how the flexibility of both the ligand and the protein influences binding, and can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.
Quantum chemical calculations are used to study the electronic properties of pyridazine derivatives, such as their molecular electrostatic potential and frontier molecular orbitals. These calculations can provide insights into the reactivity of the compounds and their ability to participate in specific types of interactions. For instance, computational studies have been used to analyze the antioxidative activity of pyridazine derivatives. researchgate.net
Table 2: Applications of Computational Methodologies in Pyridazine Research
| Methodology | Application |
| QSAR | Predict biological activity, guide lead optimization |
| Molecular Docking | Predict binding mode, rationalize SAR |
| Molecular Dynamics | Calculate binding free energy, study dynamic interactions |
| Quantum Chemistry | Analyze electronic properties, predict reactivity |
The integration of these computational approaches provides a powerful platform for the rational design of pyridazine-based drugs with improved efficacy and safety profiles.
Strategic Directions for Translating Pre-clinical Mechanistic Discoveries to Future Research Avenues
The translation of promising pre-clinical findings into successful clinical therapies is a major challenge in drug development, and pyridazine-based compounds are no exception. A significant number of drug candidates that show efficacy in pre-clinical models fail in clinical trials due to a lack of efficacy or unforeseen toxicity in humans. nih.govtexilajournal.com To bridge this "translational gap," several strategic directions are being pursued.
One key strategy is the development of more predictive pre-clinical models . This includes the use of human-derived cells and tissues, as well as animal models that more accurately recapitulate human disease pathophysiology. For example, in oncology, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly being used to evaluate the efficacy of new drug candidates in a more clinically relevant setting.
Another important direction is the use of biomarkers to guide clinical development. Biomarkers are measurable indicators of a biological state or condition and can be used to select patients who are most likely to respond to a particular therapy, to monitor treatment response, and to identify potential safety issues early on. For pyridazine-based drugs, biomarkers could include the level of target engagement in patient tissues or the modulation of downstream signaling pathways.
Early engagement with regulatory agencies is also crucial for a successful clinical translation. Proactive discussions with agencies such as the U.S. Food and Drug Administration (FDA) can help to ensure that the pre-clinical data package is sufficient to support the initiation of clinical trials and that the design of the clinical trials is appropriate to demonstrate safety and efficacy.
Finally, a deeper understanding of the mechanism of action of pyridazine-based compounds in pre-clinical models is essential for designing informative clinical trials. This includes not only understanding the on-target effects but also characterizing any potential off-target activities that could contribute to either efficacy or toxicity.
The successful clinical translation of pyridazine-based therapeutics will require a multi-faceted approach that integrates more predictive pre-clinical models, robust biomarker strategies, and a thorough understanding of the drug's mechanism of action. By addressing these challenges, the full therapeutic potential of this versatile chemical scaffold can be realized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N-(6-(methylthio)pyridazin-3-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step pathways, including nucleophilic substitution and condensation reactions. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thioether bond formation .
- Reaction time : Extended durations (12–24 hours) are required for complete conversion in condensation steps .
- Validation : Monitor progress via HPLC or TLC, and confirm purity (>95%) using NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., methylthio, acetamide) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₇H₉N₃OS₂, MW: 215.3 g/mol) and detects isotopic patterns .
- Infrared (IR) Spectroscopy : Confirms thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
- HPLC : Quantifies purity (>98%) and monitors degradation under stress conditions .
Q. What functional groups in this compound contribute to its biological activity, and how are they identified?
- Methodological Answer :
- Key groups : Methylthio (S-CH₃) enhances lipophilicity, while the acetamide (NHCOCH₃) enables hydrogen bonding with biological targets .
- Identification :
- NMR : Methylthio protons appear as a singlet (~δ 2.5 ppm); acetamide protons split into distinct peaks (~δ 2.0–2.2 ppm) .
- X-ray crystallography (if available): Resolves spatial orientation for docking studies .
Advanced Research Questions
Q. How can reaction kinetics and solvent effects be systematically studied to improve the yield of this compound?
- Methodological Answer :
- Kinetic analysis : Use UV-Vis or in-situ IR to track intermediate formation rates. For example, monitor thiolate ion generation in substitution reactions .
- Solvent optimization : Compare dielectric constants (ε) of DMF (ε=37) vs. acetonitrile (ε=37.5) to assess nucleophilicity effects. Lower-polarity solvents may reduce byproducts .
- Case study : A 20% yield increase was observed in DMF at 70°C vs. THF under similar conditions .
Q. What in silico strategies are recommended for predicting ADMET properties of this compound derivatives?
- Methodological Answer :
- ADMET prediction tools : Use SwissADME or ProTox-II to assess:
- Absorption : LogP ~1.8 suggests moderate permeability .
- Metabolism : CYP3A4/2D6 interactions flagged via molecular docking .
- Toxicity alerts : Methylthio groups may generate reactive metabolites (e.g., sulfoxides); validate with Ames test data .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) observed during characterization?
- Methodological Answer :
- NMR discrepancies :
- Dynamic effects : Use variable-temperature NMR to identify conformational exchange (e.g., amide rotamers) .
- Isotopic labeling : Synthesize 13C-labeled acetamide to assign overlapping peaks .
- MS anomalies :
- Fragmentation patterns : Compare experimental MS/MS with simulated spectra (e.g., m/z 215 → 172 for methylthio loss) .
Q. What strategies are effective in modifying the pyridazine core to enhance the pharmacological profile of this compound?
- Methodological Answer :
- Electron-withdrawing substituents : Introduce halogens (e.g., Cl at position 4) to improve target binding via dipole interactions .
- Heterocycle fusion : Attach triazolo or thiazolo rings to increase rigidity and metabolic stability .
- Case study : Fluorine substitution at pyridazine-C4 improved IC₅₀ by 3-fold in kinase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
